1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C12H14O2 It is a derivative of benzene, featuring both ethenyl and ethenyloxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 3-hydroxybenzaldehyde with ethylene oxide to form 3-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring provides a stable framework for these interactions, allowing the compound to exert its effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, (ethenyloxy)-: Similar structure but lacks the additional ethenyl group.
Benzene, ethoxy-: Similar structure but with an ethoxy group instead of ethenyloxy.
Phenoxyethene: Similar structure but with a phenoxy group instead of ethenyloxy.
Uniqueness
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is unique due to the presence of both ethenyl and ethenyloxy groups, which provide distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
60349-05-5 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-ethenoxyethoxy)-3-ethenylbenzene |
InChI |
InChI=1S/C12H14O2/c1-3-11-6-5-7-12(10-11)14-9-8-13-4-2/h3-7,10H,1-2,8-9H2 |
InChI Key |
NRZGRLVAHFZAOH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)OCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.